molecular formula C6H9N3O B11924038 2-(5-Aminopyridazin-3-yl)ethanol

2-(5-Aminopyridazin-3-yl)ethanol

Cat. No.: B11924038
M. Wt: 139.16 g/mol
InChI Key: OZFPEGRSCRFXFV-UHFFFAOYSA-N
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Description

2-(5-Aminopyridazin-3-yl)ethanol is a chemical compound that features a pyridazine ring substituted with an amino group at the 5-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridazin-3-yl)ethanol typically involves the reaction of 5-aminopyridazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridazin-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(5-Aminopyridazin-3-yl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Aminopyridazin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Aminopyridazin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    2-(5-Aminopyridazin-3-yl)propane: Similar structure but with a propane group instead of ethanol.

    2-(5-Aminopyridazin-3-yl)butane: Similar structure but with a butane group instead of ethanol.

Uniqueness

2-(5-Aminopyridazin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of both an amino group and an ethanol group allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-(5-aminopyridazin-3-yl)ethanol

InChI

InChI=1S/C6H9N3O/c7-5-3-6(1-2-10)9-8-4-5/h3-4,10H,1-2H2,(H2,7,9)

InChI Key

OZFPEGRSCRFXFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1CCO)N

Origin of Product

United States

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